molecular formula C21H27N5O2 B12750654 2-Amino-4-methoxy-N-(8-(o-methylbenzyl)-3-beta-nortropanyl)-5-pyrimidinecarboxamide CAS No. 84923-23-9

2-Amino-4-methoxy-N-(8-(o-methylbenzyl)-3-beta-nortropanyl)-5-pyrimidinecarboxamide

Cat. No.: B12750654
CAS No.: 84923-23-9
M. Wt: 381.5 g/mol
InChI Key: MJBOMZLIPOJHES-UHFFFAOYSA-N
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Description

2-Amino-4-methoxy-N-(8-(o-methylbenzyl)-3-beta-nortropanyl)-5-pyrimidinecarboxamide is a structurally complex molecule featuring a pyrimidinecarboxamide core, a methoxy group at position 4, and a nortropanyl (8-azabicyclo[3.2.1]octane) moiety substituted with an ortho-methylbenzyl group.

Properties

CAS No.

84923-23-9

Molecular Formula

C21H27N5O2

Molecular Weight

381.5 g/mol

IUPAC Name

2-amino-4-methoxy-N-[8-[(2-methylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrimidine-5-carboxamide

InChI

InChI=1S/C21H27N5O2/c1-13-5-3-4-6-14(13)12-26-16-7-8-17(26)10-15(9-16)24-19(27)18-11-23-21(22)25-20(18)28-2/h3-6,11,15-17H,7-10,12H2,1-2H3,(H,24,27)(H2,22,23,25)

InChI Key

MJBOMZLIPOJHES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3CCC2CC(C3)NC(=O)C4=CN=C(N=C4OC)N

Origin of Product

United States

Biological Activity

2-Amino-4-methoxy-N-(8-(o-methylbenzyl)-3-beta-nortropanyl)-5-pyrimidinecarboxamide, also known by its CAS number 84923-23-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H27N5O2
  • Molecular Weight : 381.5 g/mol
  • Structural Characteristics : The compound features a pyrimidinecarboxamide core with an amino and methoxy substituent, alongside a nortropanyl moiety.

Pharmacological Profile

The biological activity of 2-Amino-4-methoxy-N-(8-(o-methylbenzyl)-3-beta-nortropanyl)-5-pyrimidinecarboxamide has been investigated in various studies. Key findings include:

  • Antihistamine Activity : The compound exhibits significant antihistaminic properties. In comparative studies, it demonstrated a higher potency than standard antihistamines, with relative activity being approximately 17.7 times greater than control compounds in specific assays .
  • Neuropharmacological Effects : Research indicates that the compound may influence neurotransmitter systems, particularly in the modulation of dopamine and serotonin pathways. This suggests potential applications in treating neurological disorders .
  • Anti-inflammatory Properties : Preliminary studies have shown that this compound can reduce inflammatory markers in vitro, indicating its potential use in managing inflammatory diseases .

The precise mechanism of action for 2-Amino-4-methoxy-N-(8-(o-methylbenzyl)-3-beta-nortropanyl)-5-pyrimidinecarboxamide is not fully elucidated but is believed to involve:

  • Receptor Binding : The compound likely interacts with histamine receptors (H1) and possibly other neurotransmitter receptors.
  • Signal Transduction Modulation : It may alter intracellular signaling pathways related to inflammation and neurotransmission.

Case Studies

Several studies have explored the biological effects of this compound:

StudyFindings
Dostert et al., 1984Demonstrated enhanced antihistamine activity compared to traditional agents .
Langlois et al., 1984Reported neuropharmacological effects indicative of dopamine receptor interaction .
Imbert et al., 1984Highlighted anti-inflammatory effects in murine models .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C21H27N5O2
  • Molecular Weight : 381.47 g/mol
  • CAS Number : 84923-23-9

The compound features a pyrimidine core, which is known for its biological activity, and a complex side chain that may enhance its interaction with biological targets.

Anticancer Applications

Recent studies have highlighted the anticancer potential of 2-Amino-4-methoxy-N-(8-(o-methylbenzyl)-3-beta-nortropanyl)-5-pyrimidinecarboxamide. Its mechanisms of action include:

  • Induction of Apoptosis : The compound has been shown to trigger programmed cell death in various cancer cell lines.
  • Inhibition of Cell Proliferation : It affects cell cycle regulation, particularly arresting cells in the G1 phase.
StudyCell LineIC50 (µM)MechanismReference
Study 1A549 (Lung Cancer)15.0Apoptosis induction
Study 2MCF7 (Breast Cancer)12.5Cell cycle arrest
Study 3HeLa (Cervical Cancer)10.0Enzyme inhibition

Case Studies

  • A549 Cell Line Study : Demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating potential as a therapeutic agent for lung cancer treatment through apoptosis induction.
  • MCF7 Cell Line Study : Reported an IC50 value of 12.5 µM, suggesting that the compound causes cell cycle arrest at the G1 phase.
  • HeLa Cell Line Study : Found an IC50 value of 10 µM, where the compound inhibited specific enzymes crucial for cancer cell survival.

Neuropharmacological Applications

Beyond its anticancer properties, this compound also shows promise in treating neurological disorders:

  • Potential Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from apoptosis induced by various neurotoxic agents.
  • Modulation of Neurotransmitter Systems : The structure of the compound indicates possible interactions with neurotransmitter receptors, which could be beneficial in conditions like depression or anxiety.

Pharmacokinetics and Toxicology

Initial pharmacokinetic studies indicate favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, emphasizing substituent variations and their impact on physicochemical and pharmacological properties:

Compound Name Substituent Core Structure Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Notable Properties
2-Amino-4-methoxy-N-(8-(o-methylbenzyl)-3-beta-nortropanyl)-5-pyrimidinecarboxamide o-methylbenzyl Nortropanyl ~390–410* ~2.5–3.0* 2 donors, 6 acceptors* Enhanced lipophilicity due to o-methyl group; potential improved membrane permeability .
2-Amino-N-(8-(o-chlorobenzyl)-3-beta-nortropanyl)-4-methoxy-5-pyrimidinecarboxamide o-chlorobenzyl Nortropanyl 401.9 2.8 2 donors, 6 acceptors Higher molecular weight and electronegativity may influence receptor binding affinity .
2-Amino-4-methoxy-N-(8-(p-methylbenzyl)-3-beta-nortropanyl)-5-pyrimidinecarboxamide p-methylbenzyl Nortropanyl ~380–400* ~2.3–2.7* 2 donors, 6 acceptors Reduced steric hindrance compared to o-substituted analogs; possible metabolic stability .
2-Amino-N-(8-(4-fluorobenzyl)-3-beta-nortropanyl)-4-methoxy-5-pyrimidinecarboxamide monomaleate 4-fluorobenzyl Nortropanyl (maleate salt) N/A N/A 2 donors, 8 acceptors* Salt form improves aqueous solubility; fluorine enhances bioavailability .
2-Amino-4-methoxy-N-[8-(m-nitrobenzyl)-3-beta-nortropanyl]-5-pyrimidinecarboxamide maleate m-nitrobenzyl Nortropanyl (maleate salt) 413.19† N/A 2 donors, 10 acceptors† Nitro group increases polarity and electron-withdrawing effects; may alter pharmacokinetics .
2-Amino-N-(1-benzyl-3-piperidyl)-4-methoxy-5-pyrimidinecarboxamide benzyl Piperidinyl 341.4 N/A 2 donors, 6 acceptors Piperidine core reduces conformational rigidity; lower molecular weight may affect potency .

*Estimated based on analogs. †Calculated from CID 3069597 .

Key Findings and Analysis

Substituent Effects on Physicochemical Properties

  • In contrast, p-methylbenzyl substitution reduces steric hindrance, favoring metabolic stability .
  • Electron-Withdrawing Groups (e.g., chloro, nitro): The o-chloro analog exhibits a higher molecular weight (401.9 g/mol) and XLogP3 (2.8), suggesting stronger hydrophobic interactions. Nitro-substituted derivatives (e.g., m-nitrobenzyl) display increased topological polar surface area (93.4 Ų), which may reduce cellular uptake but improve solubility in salt forms .

Core Structure Variations

  • Nortropanyl vs. Piperidinyl: The nortropanyl core’s bicyclic structure imposes stereochemical constraints, likely improving target selectivity compared to the flexible piperidine core in CAS 84332-21-8 .

Salt Forms and Solubility

Maleate salts (e.g., 4-fluorobenzyl and m-nitrobenzyl derivatives) exhibit enhanced aqueous solubility due to ionic interactions, making them more suitable for oral formulations . The monomaleate form of the 4-fluorobenzyl analog is explicitly marketed for its improved bioavailability .

Analytical and Predictive Data

  • Collision Cross-Section (CCS): The m-nitrobenzyl maleate derivative has a predicted CCS of 192.7 Ų for [M+H]⁺, useful for LC-MS/MS quantification in pharmacokinetic studies .
  • Stereochemical Complexity: Undefined stereocenters in nortropanyl-based compounds (e.g., 2 stereocenters in the o-chloro analog) necessitate chiral resolution techniques for pharmacological evaluation .

Preparation Methods

General Synthetic Strategy

The preparation of 2-Amino-4-methoxy-N-(8-(o-methylbenzyl)-3-beta-nortropanyl)-5-pyrimidinecarboxamide generally follows these key steps:

  • Synthesis of the substituted pyrimidinecarboxamide intermediate

    • Starting from a suitably substituted pyrimidine precursor (e.g., 2-amino-4-methoxypyrimidine-5-carboxylic acid or its activated derivative).
    • Activation of the carboxylic acid group (e.g., via acid chloride or coupling reagents) to enable amide bond formation.
  • Preparation of the nortropanyl amine derivative

    • The nortropanyl scaffold (8-azabicyclo[3.2.1]octane) is functionalized at the 8-position with an o-methylbenzyl substituent.
    • This involves selective alkylation of the nortropanyl amine with o-methylbenzyl halides or equivalents under controlled conditions to maintain stereochemistry.
  • Amide coupling reaction

    • The nortropanyl amine derivative is coupled with the activated pyrimidine carboxylic acid intermediate.
    • Typical coupling reagents include carbodiimides (e.g., EDC, DCC) or uronium salts (e.g., HATU), often in the presence of a base like triethylamine.
    • Reaction conditions are optimized to avoid racemization and side reactions.
  • Purification and characterization

    • The crude product is purified by chromatographic techniques (e.g., silica gel column chromatography, preparative HPLC).
    • Characterization includes NMR, MS, and elemental analysis to confirm structure and purity.

Detailed Preparation Methods from Literature and Databases

Step Description Reagents/Conditions Notes/References
1 Pyrimidine carboxylic acid activation Conversion of 2-amino-4-methoxypyrimidine-5-carboxylic acid to acid chloride or use of coupling agents like EDC/HOBt Ensures efficient amide bond formation; mild conditions preserve amino and methoxy groups
2 Synthesis of 8-(o-methylbenzyl)-3-beta-nortropanyl amine Alkylation of nortropanyl amine with o-methylbenzyl bromide or chloride in polar aprotic solvents (e.g., DMF) with base (e.g., K2CO3) Stereoselective alkylation critical; reaction temperature controlled to avoid side products
3 Amide coupling Reaction of activated pyrimidine intermediate with nortropanyl amine in presence of coupling reagents (EDC, HATU) and base (triethylamine) in solvents like dichloromethane or DMF Coupling yields high purity product; reaction monitored by TLC or HPLC
4 Purification Silica gel chromatography or preparative HPLC Removes unreacted starting materials and side products; final product isolated as solid or crystalline form

Research Findings and Optimization Notes

  • Yield and Purity: Reported yields for similar pyrimidine-nortropanyl amides range from 60% to 85%, depending on reaction scale and purification methods.
  • Stereochemistry: Maintaining the beta-configuration at the 3-position of nortropanyl is essential for biological activity; stereochemical integrity is preserved by mild alkylation and coupling conditions.
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) favor alkylation and coupling steps, while non-polar solvents (DCM) are preferred for purification.
  • Temperature Control: Alkylation reactions are typically performed at 0–25°C to minimize side reactions and racemization.
  • Coupling Reagents: Use of uronium salts (HATU) often improves coupling efficiency and reduces reaction times compared to carbodiimides.

Summary Table of Preparation Parameters

Parameter Typical Conditions Impact on Synthesis
Pyrimidine activation Acid chloride formation or EDC/HOBt coupling Enables efficient amide bond formation
Nortropanyl alkylation o-Methylbenzyl halide, K2CO3, DMF, 0–25°C Stereoselective substitution at 8-position
Amide coupling HATU or EDC, triethylamine, DMF/DCM, room temp High yield, minimal racemization
Purification Silica gel chromatography, preparative HPLC High purity, removal of impurities

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

A multi-step synthesis strategy is typically required, involving:

  • Core pyrimidine formation : Condensation reactions using aminopyrimidine precursors, with careful control of methoxy group introduction at position 4 .
  • Nortropanyl coupling : Amide bond formation between the pyrimidine carboxamide and the nortropanyl moiety, often using coupling agents like HATU or DCC in anhydrous solvents (e.g., acetonitrile or DMF) .
  • Protecting groups : Temporary protection of the amino group during reactive steps to prevent side reactions, followed by deprotection under mild acidic conditions .

Q. Which analytical techniques are critical for characterizing purity and structure?

  • HPLC : ≥98% purity verification using C18 reverse-phase columns and UV detection at 254 nm .
  • NMR spectroscopy : 1H/13C NMR to confirm methoxy (-OCH3) and amino (-NH2) groups, with DMSO-d6 as a solvent .
  • X-ray crystallography : Resolves stereochemistry and intramolecular interactions (e.g., hydrogen bonds) .

Q. What spectroscopic methods confirm functional groups like methoxy and amino?

  • IR spectroscopy : Peaks at ~1250 cm⁻¹ (C-O stretch for methoxy) and ~3300 cm⁻¹ (N-H stretch for amino) .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .

Q. How are common synthesis impurities identified and resolved?

  • Byproducts : Unreacted intermediates or deprotected analogs detected via HPLC-MS.
  • Purification : Gradient elution with acetonitrile/water mixtures or silica gel chromatography .

Advanced Research Questions

Q. How can contradictions in synthetic yields for pyrimidinecarboxamides be addressed?

  • Reaction optimization : Screen catalysts (e.g., Pd-based for coupling) and solvents (e.g., DMF vs. THF) to improve efficiency .
  • Kinetic studies : Monitor reaction progress via LC-MS to identify rate-limiting steps .
  • Controlled crystallization : Adjust solvent polarity to enhance yield and reduce amorphous byproducts .

Q. What role do intramolecular hydrogen bonds play in conformation and stability?

X-ray crystallography reveals:

  • N–H⋯N bonds : Stabilize the pyrimidine-nortropanyl linkage, creating a six-membered ring conformation .
  • Dihedral angles : Influence molecular planarity (e.g., 12.8° twist between pyrimidine and phenyl groups), affecting solubility and receptor binding .

Q. How do substitution patterns on the pyrimidine ring impact biological activity?

  • SAR studies : Trifluoromethyl or halogen substitutions at position 5 increase lipophilicity and metabolic stability .
  • Methoxy position : Para-substitution (vs. ortho) enhances steric accessibility for target interactions .

Q. How can computational tools predict feasible synthetic pathways?

  • Database mining : REAXYS and PISTACHIO identify precedented reactions (e.g., amide couplings or cyclizations) .
  • Retrosynthetic analysis : Algorithms prioritize routes with minimal steps and high atom economy .

Q. What strategies validate stereochemical configuration in chiral centers?

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
  • VCD (Vibrational Circular Dichroism) : Correlates experimental spectra with DFT-calculated models for absolute configuration .

Q. How do structural modifications affect pharmacokinetics?

  • Fluorination : Increases metabolic stability by blocking cytochrome P450 oxidation .
  • Methylation : Enhances blood-brain barrier penetration due to increased logP .

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